6-cyclopropyl-N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple heterocyclic rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials The synthetic route may include the formation of the pyrazole and thiazole rings through cyclization reactions, followed by the coupling of these rings with the pyridine moiety
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as flow chemistry and automated synthesis could be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings.
Reduction: Reduction reactions may target the carboxamide group or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-CYCLOPROPYL-N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated as a CDK2 inhibitor.
Thiadiazoles: Studied for their antimicrobial activities.
Uniqueness
6-CYCLOPROPYL-N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H25N7OS |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[4-(1,5-dimethylpyrazol-4-yl)-1,3-thiazol-2-yl]-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H25N7OS/c1-11(2)29-20-19(12(3)27-29)15(8-17(24-20)14-6-7-14)21(30)26-22-25-18(10-31-22)16-9-23-28(5)13(16)4/h8-11,14H,6-7H2,1-5H3,(H,25,26,30) |
InChI Key |
ZTXKZWURPAILKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=CSC(=N2)NC(=O)C3=CC(=NC4=C3C(=NN4C(C)C)C)C5CC5 |
Origin of Product |
United States |
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